1-(Difluoromethyl)naphthalen-2-amine
Description
1-(Difluoromethyl)naphthalen-2-amine is a fluorinated aromatic amine featuring a difluoromethyl (-CF$2$H) substituent at the 1-position of the naphthalene ring and an amine group (-NH$2$) at the 2-position. The difluoromethyl group confers unique electronic and steric properties, modulating the compound’s lipophilicity, metabolic stability, and intermolecular interactions. Fluorinated naphthalene derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to fluorine’s ability to enhance bioavailability and binding selectivity .
Properties
Molecular Formula |
C11H9F2N |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
1-(difluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H,14H2 |
InChI Key |
FLEAIMYSCYYAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the reaction of naphthalene-2-amine with difluoromethylating agents under specific conditions. For example, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
1-(Difluoromethyl)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- 1-(Trifluoromethyl)naphthalen-2-amine (CAS 318-99-0): The trifluoromethyl (-CF$3$) group is more electron-withdrawing than -CF$2$H, reducing the amine’s basicity. This enhances metabolic stability but may decrease solubility due to higher lipophilicity.
- The -CF$_2$H group offers a smaller steric profile while retaining fluorine’s beneficial electronic effects .
- N-(2,2-Difluoroethyl)naphthalen-1-amine (CAS 318-99-0): This compound has a difluoroethyl (-CH$2$CF$2$) chain attached to the amine. The extended fluorinated chain may improve membrane permeability compared to the compact -CF$_2$H group but could introduce conformational flexibility, affecting target binding .
Physicochemical Properties
Challenges and Limitations
- Synthetic Complexity : Introducing -CF$_2$H requires specialized fluorinating agents, which may limit scalability compared to tert-butyl or methyl groups .
- Solubility Trade-offs : While fluorine increases lipophilicity, excessive hydrophobicity (e.g., in -CF$_3$ analogs) can reduce aqueous solubility, necessitating formulation optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
